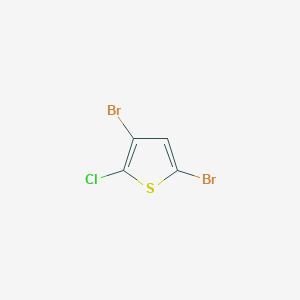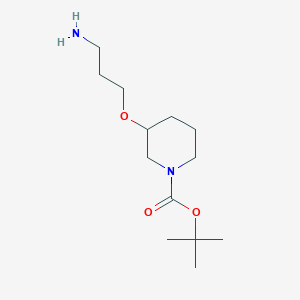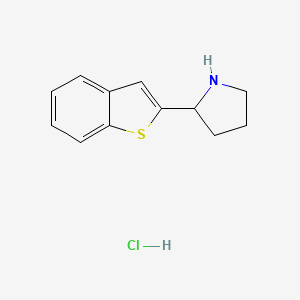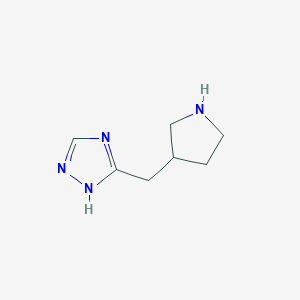
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a pyrrolidine ring and a 1,2,4-triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors with a proficient rhodium catalyst .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable and efficient catalytic processes. For example, the use of nickel and cerium catalysts enables the use of free alcohols as carbon pronucleophiles in selective cross-couplings . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, rhodium catalysts for cyclization, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrrolidine rings .
科学的研究の応用
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
作用機序
The mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that such compounds can bind to specific proteins, influencing their activity .
類似化合物との比較
Similar Compounds
Pyrrolidine: A cyclic secondary amine with a similar structure but lacking the triazole ring.
1,2,4-Triazole: A heterocyclic compound with a similar triazole ring but lacking the pyrrolidine moiety.
Uniqueness
3-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is unique due to the combination of the pyrrolidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C7H12N4 |
|---|---|
分子量 |
152.20 g/mol |
IUPAC名 |
5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C7H12N4/c1-2-8-4-6(1)3-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) |
InChIキー |
HDGSDJQCAIDDLN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)

![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylicacid](/img/structure/B13586784.png)
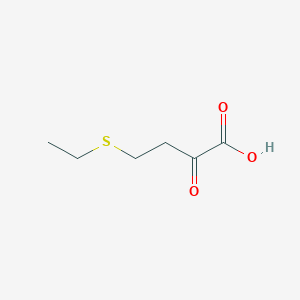
aminehydrochloride](/img/structure/B13586788.png)
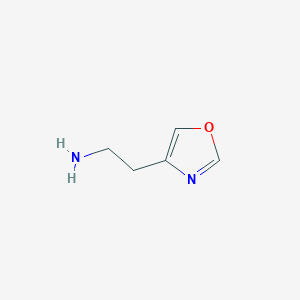
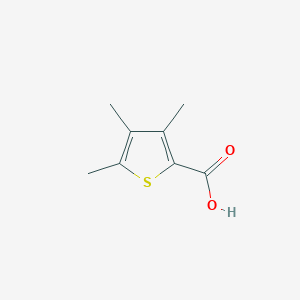
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
